molecular formula C7H9FN2O2 B13315565 2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid

2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid

Cat. No.: B13315565
M. Wt: 172.16 g/mol
InChI Key: YAZVMTAOPPVVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid is a chemical compound that features an imidazole ring substituted with an ethyl group and a fluoroacetic acid moiety. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a base such as potassium carbonate.

    Addition of the Fluoroacetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: The compound can be reduced to form the corresponding imidazoline derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Imidazolone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. Additionally, the fluoroacetic acid moiety can interfere with metabolic pathways by inhibiting key enzymes involved in energy production.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-imidazol-4-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-(1H-Imidazol-4-yl)acetic acid: Lacks the ethyl and fluoro groups.

    2-(1-Ethyl-1H-imidazol-4-yl)ethanamine: Contains an amine group instead of the fluoroacetic acid moiety.

Uniqueness

2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid is unique due to the presence of both an ethyl group and a fluoroacetic acid moiety, which can impart distinct chemical and biological properties. The fluoro group can enhance the compound’s stability and bioavailability, while the ethyl group can influence its lipophilicity and membrane permeability.

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-(1-ethylimidazol-4-yl)-2-fluoroacetic acid

InChI

InChI=1S/C7H9FN2O2/c1-2-10-3-5(9-4-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)

InChI Key

YAZVMTAOPPVVTR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C(C(=O)O)F

Origin of Product

United States

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